
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone, also known as 4-AMPMP, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 213-216°C and a molecular weight of 145.18 g/mol. It is a derivative of pyridine and can be synthesized from the reaction of 4-amino-1-methylpyridine and formaldehyde in the presence of an acid catalyst. 4-AMPMP is an important intermediate in the synthesis of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(Aminomethyl)-1-methyl-2(1H)-pyridinone derivatives have been synthesized for various research applications. For instance, their synthesis and subsequent evaluation for potential analgesic and anti-inflammatory activities have been explored (Aytemir, Uzbay, & Erol, 1999). Additionally, their physical and structural properties have been studied, including X-ray diffraction, mass spectrometry, and spectroscopic analyses (Nelson, Karpishin, Rettig, & Orvig, 1988).
Potential Therapeutic Applications
Research has explored the potential therapeutic applications of 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone derivatives. Compounds have been investigated for their analgesic properties, showing higher analgesic activities than acetylsalicylic acid in some cases (Aytemir et al., 1999). Moreover, some derivatives have been studied for their roles in Alzheimer's therapy, indicating their potential in metal ion sequestration and redistribution (Scott et al., 2011).
Antimicrobial and Antiviral Properties
Certain derivatives of 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone have exhibited antimicrobial and antiviral properties. For instance, some compounds have shown in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008). Additionally, pyridinone derivatives have been developed as potent non-nucleoside inhibitors of HIV-1 specific reverse transcriptase (Dollé et al., 1995).
Metal Ion Binding and Complexation
The metal ion binding properties of 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone derivatives have been investigated, particularly in the context of complexing with metals like aluminum, gallium, and indium. This research has implications for the development of new coordination compounds and chelators (Zhang, Rettig, & Orvig, 1991).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAUYDNXOBHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622149 |
Source


|
| Record name | 4-(Aminomethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550369-61-4 |
Source


|
| Record name | 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550369-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



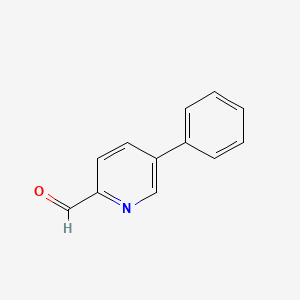
![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
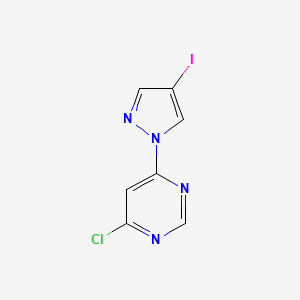

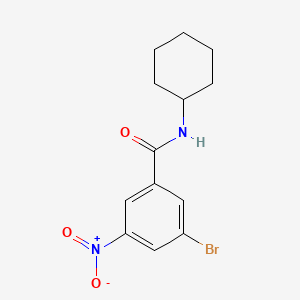
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)

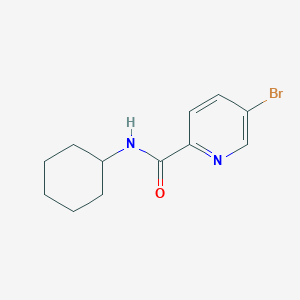
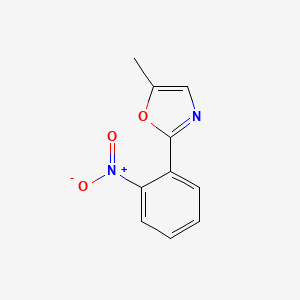

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)